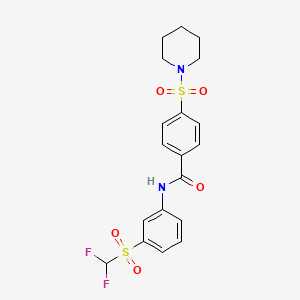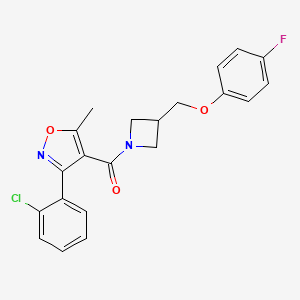
1-(4-Bromophenyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group
Mecanismo De Acción
Target of Action
Related compounds, such as pyrazole-bearing compounds, have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that 1-(4-Bromophenyl)-1H-1,2,3-triazole may also target similar pathways or enzymes in these organisms.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in the organism’s biochemistry . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which suggests that they may interact with specific enzymes or receptors in the organism, inhibiting their function and leading to the organism’s death .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting that they may interfere with the biochemical pathways these organisms use for growth and reproduction .
Result of Action
Related compounds have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may cause cell death or inhibit the growth of these organisms .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-(4-Bromophenyl)-1H-1,2,3-triazole are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The bromophenyl group may participate in halogen bonding, a type of non-covalent interaction, with proteins and enzymes . The triazole ring could potentially act as a ligand, binding to metal ions in enzymes or proteins .
Cellular Effects
The cellular effects of this compound are currently unknown. Similar compounds have been shown to have various effects on cells. For example, some bromophenyl compounds have been found to exhibit antitumor activities . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Safety data sheets suggest that similar compounds are stable under normal conditions .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models. Similar compounds have been tested in animal models and have shown dose-dependent effects .
Metabolic Pathways
Similar compounds have been found to be metabolized by cytochrome P450-dependent monooxygenases .
Transport and Distribution
Similar compounds have been found to be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Similar compounds have been found to exhibit specific subcellular localization. For example, a conjugate of bis[((4-bromophenyl)amino)quinazoline], a EGFR-TK ligand, with a fluorescent Ru(II)-bipyridine complex exhibits specific subcellular localization in mitochondria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-1H-1,2,3-triazole can be synthesized through various methodsThis method typically involves the reaction of 4-bromoaniline with sodium azide to form 4-bromoazide, which is then reacted with an alkyne under copper catalysis to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted triazoles.
Coupling Products: Formation of biaryl compounds when coupled with other aromatic systems.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-1H-1,2,3-triazole has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for designing drugs with potential anticancer, antiviral, and antibacterial properties.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Chemical Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the bromine substituent, resulting in different reactivity and applications.
1-(4-Chlorophenyl)-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological activity.
Uniqueness
1-(4-Bromophenyl)-1H-1,2,3-triazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated triazoles. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Propiedades
IUPAC Name |
1-(4-bromophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWNHDWVMOQQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782393.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)






![2-cyclopropyl-5-[3-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2782409.png)
![N'-(2,4-difluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2782410.png)
